N-Benzyl-N-methyl-D-phenylalanine methyl ester hydrochloride
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Overview
Description
“N-Benzyl-N-methyl-D-phenylalanine methyl ester hydrochloride” is a compound with the molecular formula C17H19NO2·HCl and a molecular weight of 305.80 . It is used in organic synthesis .
Synthesis Analysis
The synthesis of N-methyl amino acids, such as “this compound”, is a common motif in nonribosomal peptide synthesis . N-methylation increases lipophilicity, which improves membrane permeability and makes peptides more bioavailable, making them better therapeutic candidates .Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzyl group, a methyl group, and a phenylalanine methyl ester group attached to a nitrogen atom .Chemical Reactions Analysis
“this compound” is useful in organic synthesis, particularly in the preparation of amidines via copper-catalyzed three-component coupling of sulfonyl azides with alkynes and amines .Physical And Chemical Properties Analysis
“this compound” is a white crystalline powder . It has a melting point of 135-141°C . It should be stored at 0-8°C .Scientific Research Applications
N-Benzyl-N-methyl-D-phenylalanine methyl ester hydrochloride has been used in a variety of scientific research applications. It has been used to study the effects of specific amino acid modifications on protein-protein interactions, enzyme activity, and gene expression. This compound has also been used to develop new therapeutic agents, such as drugs that target specific cell receptors and enzymes. Additionally, this compound has been used to study the effects of environmental factors, such as temperature and pH, on cellular processes.
Mechanism of Action
Target of Action
N-Benzyl-N-methyl-D-phenylalanine methyl ester hydrochloride is a compound used in organic synthesis The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It is known to be used in the preparation of amidines via copper-catalyzed three-component coupling of sulfonyl azides with alkynes and amines . This suggests that the compound may interact with these targets to facilitate the formation of amidines.
Biochemical Pathways
It is involved in the synthesis of amidines , which are known to participate in various biochemical processes.
Result of Action
As it is used in the synthesis of amidines , it can be inferred that the compound may contribute to the production of these molecules, which have various biological activities.
Action Environment
It is recommended to store the compound at 4° c , suggesting that temperature may play a role in maintaining its stability.
Advantages and Limitations for Lab Experiments
N-Benzyl-N-methyl-D-phenylalanine methyl ester hydrochloride is a useful tool for scientists to study the effects of specific amino acid modifications on cellular processes. It is relatively easy to synthesize and can be used in a variety of laboratory experiments. One advantage of using this compound is that it is a small molecule that is easily taken up by cells, making it a useful tool for studying the effects of specific amino acid modifications on cellular processes. However, one limitation of using this compound is that its effects on cellular processes are often subtle, making it difficult to detect and measure.
Future Directions
N-Benzyl-N-methyl-D-phenylalanine methyl ester hydrochloride has been used in a variety of scientific research applications and has been found to have a variety of biochemical and physiological effects. However, there are still many unanswered questions about the exact mechanism of action of this compound and its effects on cellular processes. Future research should focus on further elucidating the mechanism of action of this compound and exploring its effects on other cellular processes. Additionally, further research should focus on developing new therapeutic agents based on this compound and exploring the potential of this compound as a drug delivery system. Finally, further research should focus on exploring the potential of this compound as a diagnostic tool for diseases and disorders.
Synthesis Methods
N-Benzyl-N-methyl-D-phenylalanine methyl ester hydrochloride can be synthesized from commercially available benzyl-methyl-D-phenylalanine methyl ester hydrochloride (BMPH) by a two-step reaction. First, BMPH is reacted with sodium hydride in dimethylformamide to produce the N-benzyl-N-methyl-D-phenylalanine methyl ester (NBMDPE). Then, NBMDPE is reacted with hydrochloric acid to produce the hydrochloride salt of this compound. This reaction is simple and can be carried out in a laboratory setting with minimal equipment and reagents.
properties
IUPAC Name |
methyl (2R)-2-[benzyl(methyl)amino]-3-phenylpropanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2.ClH/c1-19(14-16-11-7-4-8-12-16)17(18(20)21-2)13-15-9-5-3-6-10-15;/h3-12,17H,13-14H2,1-2H3;1H/t17-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWFWRCLCLFQZCV-UNTBIKODSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(CC2=CC=CC=C2)C(=O)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC1=CC=CC=C1)[C@H](CC2=CC=CC=C2)C(=O)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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